3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Metabolic Stability CYP450 Oxidation Fluorine Substitution Effect

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-98-3) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, characterized by a piperidin-3-yl spacer linking the quinazolinone core to a 4-fluorophenyl thioacetyl side chain. With a molecular formula of C21H20FN3O2S and a molecular weight of 397.47 g·mol⁻¹, the compound features a 4-fluorophenyl substituent that distinguishes it from its 4-chloro, 4-bromo, and 4-methyl analogs.

Molecular Formula C21H20FN3O2S
Molecular Weight 397.47
CAS No. 2034422-98-3
Cat. No. B2383387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034422-98-3
Molecular FormulaC21H20FN3O2S
Molecular Weight397.47
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C21H20FN3O2S/c22-15-7-9-17(10-8-15)28-13-20(26)24-11-3-4-16(12-24)25-14-23-19-6-2-1-5-18(19)21(25)27/h1-2,5-10,14,16H,3-4,11-13H2
InChIKeyKHXHTCKLCVCABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-98-3): Structural Class, Physicochemical Profile, and Procurement Context


3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034422-98-3) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, characterized by a piperidin-3-yl spacer linking the quinazolinone core to a 4-fluorophenyl thioacetyl side chain [1]. With a molecular formula of C21H20FN3O2S and a molecular weight of 397.47 g·mol⁻¹, the compound features a 4-fluorophenyl substituent that distinguishes it from its 4-chloro, 4-bromo, and 4-methyl analogs [2]. The quinazolinone scaffold is a privileged structure in medicinal chemistry, associated with kinase inhibition, PARP modulation, and anti-proliferative activities [3]. However, quantitative biological profiling data specific to this compound remains extremely sparse in the peer-reviewed literature, and procurement decisions must be informed by structural differentiation arguments supported by class-level inference rather than direct head-to-head comparator data.

Workflow

Halogen-scanning SAR series entry (4-F, Cl, Br, CH₃)

Selection

Fluorine-specific physicochemical probe (logP, bond strength, ¹⁹F NMR)

Context

Class-supported quinazolinone scaffold for PARP14/kinase target studies

Why 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one Cannot Be Interchanged with Generic Quinazolinone Analogs


Generic substitution among quinazolinone-piperidine hybrids is not supported by the available SAR evidence. The 4-fluorophenyl thioacetyl moiety at the piperidine nitrogen is a determinant of both target engagement and physicochemical properties. Fluorine substitution at the para position of the phenyl ring alters electronic distribution, influences metabolic stability through blockade of CYP450-mediated oxidation at the para site, and modulates lipophilicity (logP) relative to the 4-H, 4-Cl, 4-Br, and 4-CH₃ analogs [1]. In the broader quinazolinone class, even minor substituent changes on the pendant aryl ring have been shown to shift kinase selectivity profiles and PARP isoform preferences by orders of magnitude [2]. Without direct comparative IC₅₀, selectivity, and ADME data for this specific compound series, interchange with close analogs risks altering both potency and off-target liability. The quantitative evidence below, although limited to class-level inference, establishes the structural rationale for differentiated procurement.

Metabolic stability

Fluorine substitution may reduce CYP450 clearance; Cl/Br/CH₃ analogs may show different stability profiles.

Lipophilicity shift

Calculated logP ~0.6–0.7 units lower than Cl/Br analogs; solubility and assay compatibility may differ.

Electronic effects

4-F (σp 0.06) vs. Cl/Br (σp 0.23) alters thioether electron density; target selectivity context may shift.

Quantitative Differentiation Evidence for 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one Versus Its Closest Analogs


Fluorine-Specific Metabolic Stability Advantage Over 4-Chloro and 4-Methyl Analogs

The 4-fluorophenyl substituent on the thioacetyl side chain of this compound is predicted to confer superior metabolic stability compared to its 4-chloro, 4-bromo, and 4-methyl analogs. In medicinal chemistry, para-fluorination of a phenyl ring blocks the primary site of CYP450-mediated oxidative metabolism, which is the dominant clearance pathway for unsubstituted and methyl-substituted phenyl rings [1]. While no direct microsomal stability data exists for this specific compound, class-level data on fluorinated vs. non-fluorinated quinazolinones demonstrates that fluorine substitution at the para position reduces intrinsic clearance (CLint) by 2- to 5-fold relative to the 4-H or 4-CH₃ analogs in human liver microsome assays [2]. The 4-Cl analog may undergo CYP450-mediated dechlorination, generating reactive intermediates that are absent with the C-F bond [1].

Metabolic stability
Class-level inference
Est. 2–5× CLint reduction vs. 4-H/CH₃ analog
Supports metabolic stability review
Experimental microsomal data needed; class-level estimate only
Metabolic Stability CYP450 Oxidation Fluorine Substitution Effect Quinazolinone ADME

Lipophilicity Modulation (logP) Differentiates 4-Fluoro Compound from 4-Chloro and 4-Bromo Analogs

The calculated logP for 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is 3.434, as reported in the ZINC database [1]. Fluorine is less lipophilic than chlorine and bromine: the Hansch π constants are 0.14 for F, 0.71 for Cl, and 0.86 for Br [2]. Consequently, the 4-F compound is predicted to be 0.57 to 0.72 logP units less lipophilic than the 4-Cl and 4-Br analogs, respectively [2]. This reduced lipophilicity is expected to improve aqueous solubility and reduce non-specific protein binding while maintaining sufficient membrane permeability, positioning the 4-F compound in a more favorable physicochemical space for both in vitro assay compatibility and in vivo pharmacokinetics.

Lipophilicity (logP)
Class-level inference
Calc. logP 3.434 (ZINC); ~0.6–0.7 units lower than Cl/Br analogs
Supports solubility and permeability profile
Experimental logP not available for this series
Lipophilicity logP Quinazolinone Permeability Fluorine Effect

Electronic Effect of 4-Fluoro Substitution on Thioether Reactivity and Target Binding

The 4-fluoro substituent exerts an electron-withdrawing inductive effect (Hammett σp = 0.06) that is distinct from the electron-donating 4-methyl group (σp = −0.17) and the predominantly lipophilic 4-chloro (σp = 0.23) and 4-bromo (σp = 0.23) substituents [1]. This subtle electronic modulation affects the electron density on the thioether sulfur, which in turn may influence the compound's interaction with cysteine residues in target proteins or its susceptibility to oxidative metabolism at the sulfur atom. In quinazolinone-based kinase inhibitors, para-substituent electronic effects have been correlated with shifts in target binding affinity (ΔpIC₅₀) of 0.3 to 1.0 log units [2]. The 4-F compound offers a unique electronic profile that is intermediate between the electron-neutral 4-H and the strongly electron-withdrawing 4-NO₂ case, potentially enabling a distinct target selectivity fingerprint.

Electronic effect
Class-level inference
Hammett σp(F) = 0.06 vs. Cl/Br 0.23
Supports target selectivity context
No direct binding data; electronic modulation may influence target engagement
Electronic Effects Hammett Constants Thioether Quinazolinone SAR Fluorine

Quinazolinone Scaffold as a Privileged PARP/kinase Pharmacophore: Class-Level Activity Basis

The quinazolin-4(3H)-one core is a validated pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, particularly PARP14, which is implicated in cancer (DLBCL, multiple myeloma, hepatocellular carcinoma) and inflammatory diseases [1]. Patent disclosures explicitly claim quinazolinones with piperidine linkers as PARP14 inhibitors, with exemplified compounds achieving cellular activity at sub-micromolar concentrations [1]. While no PARP14 IC₅₀ data is publicly available for 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one specifically, its structural congruence with the claimed chemical space suggests it may possess PARP14 modulatory activity. Separately, quinazolin-4(3H)-one-type piperidine compounds have been patented as therapeutic agents with broad claims covering kinase inhibition and anti-proliferative effects [2], establishing this compound's scaffold as a relevant entry point for oncology and inflammation research.

Target class evidence
Supporting evidence
Quinazolinone-piperidine hybrids claimed as PARP14 inhibitors (patent); no IC₅₀ for this compound
Supports PARP14/kinase target hypothesis
Primary biochemical profiling required
PARP14 Inhibition Quinazolinone Kinase Cancer Inflammation

Absence of Direct Comparative Biological Data: Caution for Procurement Decisions

A systematic search of PubMed, Google Patents, PubChem, ChEMBL, and the ZINC database reveals no peer-reviewed publications, patent examples, or bioassay depositions containing quantitative biological activity data (IC₅₀, EC₅₀, Ki, MIC, or % inhibition at defined concentrations) for 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one or its 4-Cl, 4-Br, and 4-CH₃ analogs [1][2]. The ZINC database entry explicitly states 'There is no known activity for this compound' and no ChEMBL-predicted activities [1]. This absence of data means that any differential claims between this compound and its analogs currently rest on class-level physicochemical principles (fluorine effects on metabolism, lipophilicity, and electronic properties) rather than on experimentally measured biological endpoints. Researchers and procurement officers should treat this compound as a structurally-defined chemical probe requiring de novo biological characterization, not as a biologically-validated lead molecule.

Data availability
Data to verify
0 publications; 0 bioassay records; ZINC states “no known activity”
Requires de novo biological characterization
Structural differentiation only; no demonstrated biological superiority
Data Gap Procurement Caution Quinazolinone SAR Comparative Biology

C-F Bond Chemical Stability Relative to C-Cl and C-Br Bonds in Biological Media

The carbon-fluorine bond on the 4-fluorophenyl ring possesses a bond dissociation energy of approximately 126 kcal/mol, significantly higher than C-Cl (~81 kcal/mol) and C-Br (~68 kcal/mol) bonds [1]. This translates into superior chemical stability under both acidic and basic aqueous conditions, and resistance to nucleophilic aromatic substitution that could degrade the 4-Cl and 4-Br analogs during prolonged storage in solution or under assay conditions. While the target compound has not been subjected to published forced degradation studies, the intrinsic stability of the C-F bond is a well-established physicochemical principle that predicts a longer shelf-life in DMSO stock solutions and reduced formation of degradation products that could confound biological assay results [2].

Chemical stability
Class-level inference
C-F BDE 126 kcal/mol vs. C-Cl 81, C-Br 68 kcal/mol
Supports chemical stability and storage context
No solution degradation kinetics reported
Chemical Stability C-F Bond Hydrolytic Stability Quinazolinone Buffer Stability

Recommended Application Scenarios for 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one Based on Evidence Profile


De Novo PARP14 or Kinase Inhibitor Screening Campaigns Requiring a Structurally Differentiated Quinazolinone Probe

For laboratories conducting high-throughput screening against PARP isoforms (particularly PARP14) or kinases, this compound offers a fluorinated quinazolinone-piperidine scaffold that is structurally distinct from common screening deck entries. Its 4-fluorophenyl thioacetyl substitution provides a unique combination of moderate lipophilicity (calculated logP 3.434) [1] and electronic properties (Hammett σp = 0.06) [2] that may yield a selectivity fingerprint different from non-fluorinated or chloro-substituted analogs. The compound is most appropriate as a starting point for hit identification and SAR expansion, with the caveat that primary biochemical profiling must be generated in-house. Its membership in the PARP14-inhibitor pharmacophore class claimed in patent US20200247788A1 [3] provides a rational therapeutic hypothesis.

Structure-Activity Relationship (SAR) Studies Probing Halogen Effects on Target Engagement and ADME

This compound serves as the fluorine-containing member of a halogen-scanning SAR series (4-F, 4-Cl, 4-Br, 4-CH₃, 4-H). Its value in this context arises from the differential physicochemical properties of fluorine versus other halogen substituents: the stronger C-F bond (126 kcal/mol) [4] ensures chemical stability during prolonged assay incubation, while fluorine's smaller van der Waals radius and distinct electronic profile may reveal halogen-specific binding interactions. Procurement of all four halogen analogs enables systematic probing of halogen effects on target potency, selectivity, and metabolic stability, generating data that can guide lead optimization decisions.

Chemical Biology Tool Compound for Fluorine-Specific Mechanistic Probes (¹⁹F NMR Applications)

The single fluorine atom on the 4-fluorophenyl ring provides a unique ¹⁹F NMR handle for studying target engagement, protein-ligand binding kinetics, and metabolic fate in cellular and in vivo models without the need for radiolabeling [1]. Unlike the 4-Cl and 4-Br analogs, which lack an NMR-active nucleus suitable for direct detection in complex biological matrices, the 4-F compound can be monitored by ¹⁹F NMR spectroscopy, enabling label-free binding assays and cellular uptake quantification. This capability is particularly valuable for confirming intracellular target engagement in PARP14 or kinase inhibitor programs.

Reference Standard for Analytical Method Development and Metabolite Identification

Given its well-defined molecular formula (C21H20FN3O2S), molecular weight (397.47 g/mol), and InChI Key (KHXHTCKLCVCABY-UHFFFAOYSA-N) [1], this compound is suitable as a reference standard for developing LC-MS/MS quantification methods and for studying the metabolic fate of fluorinated quinazolinones. The 4-fluorophenyl group generates characteristic mass spectral fragmentation patterns that facilitate metabolite identification in microsomal incubation studies. The predicted metabolic stability advantage of the fluorine substituent [2] makes it a cleaner probe for metabolite profiling compared to analogs with more labile substituents.

Application
Selection Property
Validation Focus
PARP14/kinase screening campaigns
Fluorinated quinazolinone-piperidine scaffold with distinct substituent profile
Target engagement and selectivity against kinase/PARP panel
Halogen-scanning SAR studies
Fluorine-specific physicochemical properties (bond strength, electronic profile)
Comparative target potency and metabolic stability across halogen analogs
¹⁹F NMR label-free binding studies
Single fluorine as ¹⁹F NMR handle for target engagement monitoring
Intracellular target engagement and cellular uptake by ¹⁹F NMR
Analytical reference standard
Well-defined molecular formula and fluorinated MS fragmentation pattern
LC-MS/MS method development and metabolite identification in microsomal studies
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